molecular formula C4H9ClN4O2 B14200979 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride

5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride

Cat. No.: B14200979
M. Wt: 180.59 g/mol
InChI Key: HHJMDGPCMIDHNY-UHFFFAOYSA-N
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Description

5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . This compound features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

    Reduction: The major product is 5-Methyl-1-amino-4,5-dihydroimidazol-2-amine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation: Oxidation products may include nitroso or nitro derivatives with different oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methyl and nitro groups at specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles .

Properties

Molecular Formula

C4H9ClN4O2

Molecular Weight

180.59 g/mol

IUPAC Name

5-methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride

InChI

InChI=1S/C4H8N4O2.ClH/c1-3-2-6-4(5)7(3)8(9)10;/h3H,2H2,1H3,(H2,5,6);1H

InChI Key

HHJMDGPCMIDHNY-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1[N+](=O)[O-])N.Cl

Origin of Product

United States

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